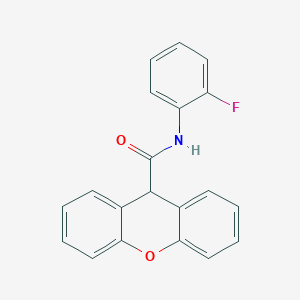

![molecular formula C12H18N6OS2 B5546756 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its derivatives involves multiple steps, including condensation reactions, cyclization, and substitutions. Techniques such as carbodiimide condensation have been utilized for the efficient synthesis of these compounds. The structures of the synthesized compounds have been confirmed by various spectral data including MS, IR, CHN, and NMR (Wang, Li, Dong, & Dong, 2010).

Molecular Structure Analysis

The molecular structure of these compounds has been established through spectral data and, in some cases, single-crystal X-ray diffraction. This analysis provides insights into the arrangement of atoms within the molecule and its electronic structure, essential for understanding the compound's chemical behavior (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions that highlight their reactivity and potential for further modification. The reactivity is influenced by the presence of the thiadiazole and triazole rings, which are capable of undergoing nucleophilic and electrophilic substitutions, respectively. This versatility makes them suitable for the synthesis of a wide range of derivatives with potential biological activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. The crystal packing and hydrogen bonding patterns provide insights into the stability and solubility of the compounds, which are essential for their potential application in various fields (Gautam, Gautam, & Chaudhary, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to form derivatives, are dictated by the functional groups present in the molecule. These properties are explored through experimental studies and theoretical calculations, providing a comprehensive understanding of the compound's chemistry (Kovalenko, Nosulenko, Voskoboynik, Berest, Antypenko, Antypenko, & Katsev, 2012).

Scientific Research Applications

Insecticidal Applications

A study explored the synthesis of various heterocycles, including thiadiazole derivatives, for their potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research demonstrated the utility of such compounds in developing new insecticidal agents (Fadda et al., 2017).

Antimicrobial and Anticancer Activities

Another study synthesized biologically important N-heteroaryl-2-(heteroarylthio)acetamides, noting that similar structures have been important in inhibiting HIV 1 replications. This highlights the compound's potential in antimicrobial and antiviral research (Krishnaraj & Muthusubramanian, 2014).

Analgesic and Anti-inflammatory Agents

Compounds with the thiadiazole core have been designed, synthesized, and evaluated for their anti-inflammatory and analgesic properties. This includes detailed analysis and evaluation of their potential as therapeutic agents, indicating the compound's applicability in pain management and inflammatory conditions (Shkair et al., 2016).

Glutaminase Inhibitors for Cancer Treatment

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which include thiadiazole derivatives, has shown significant promise in inhibiting kidney-type glutaminase (GLS), a target for cancer therapy. This work underscores the compound's potential in oncology, particularly in designing drugs with improved solubility and therapeutic efficacy (Shukla et al., 2012).

properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6OS2/c1-4-10-16-18-12(21-10)14-9(19)6-20-11-13-8(15-17-11)5-7(2)3/h7H,4-6H2,1-3H3,(H,13,15,17)(H,14,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZOVQSJJRRBTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NNC(=N2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)

![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)

![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)

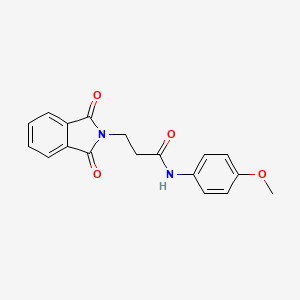

![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

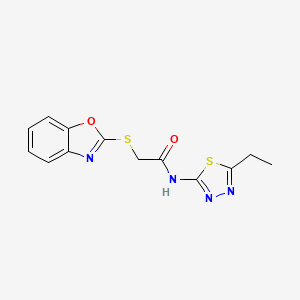

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)

![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)

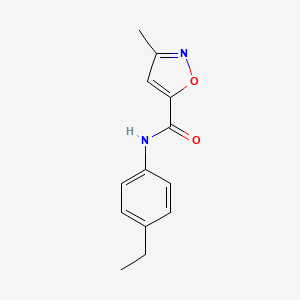

![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)